molecular formula C11H17N3O8 B10764190 (1R,5R,6R,7R,9S,11R,12R,13S,14S)-14-(hydroxymethyl)-3-imino-8,10-dioxa-2,4-diazatetracyclo[7.3.1.1(7,11).0(1,6)]tetradecane-5,9,12,13,14-pentol

(1R,5R,6R,7R,9S,11R,12R,13S,14S)-14-(hydroxymethyl)-3-imino-8,10-dioxa-2,4-diazatetracyclo[7.3.1.1(7,11).0(1,6)]tetradecane-5,9,12,13,14-pentol

Cat. No.: B10764190
M. Wt: 319.27 g/mol
InChI Key: CFMYXEVWODSLAX-QYIGHCJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrodotoxin is complex due to its intricate structure. One approach involves the use of furfuryl alcohol as a starting material, followed by a stereoselective Diels-Alder reaction to form the cyclohexane skeleton. Subsequent steps include functional group interconversions, cyclic anhydride opening, decarboxylative hydroxylation, and an Upjohn dihydroxylation . The final steps involve ruthenium-catalyzed oxidative alkyne cleavage and formation of the hemiaminal and orthoester under acidic conditions .

Industrial Production Methods: Industrial production of tetrodotoxin is primarily focused on extraction from natural sources, such as the liver of pufferfish. Ultrasound-assisted extraction with acidified organic solvents has been optimized to achieve high yields of tetrodotoxin . This method involves a liquid-to-material ratio of 2.8:1, an extraction temperature of 60°C, and an extraction time of 23.3 minutes .

Properties

Molecular Formula

C11H17N3O8

Molecular Weight

319.27 g/mol

IUPAC Name

(1R,5R,6R,7R,9S,11S,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol

InChI

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3+,4-,5+,6-,7+,9+,10-,11+/m1/s1

InChI Key

CFMYXEVWODSLAX-QYIGHCJRSA-N

Isomeric SMILES

C([C@@]1([C@H]2[C@@H]3[C@H](N=C(N[C@@]34[C@H]([C@@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O

Canonical SMILES

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O

Origin of Product

United States

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